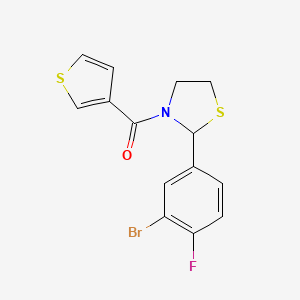

2-(3-Bromo-4-fluorophenyl)-3-(thiophene-3-carbonyl)-1,3-thiazolidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(3-Bromo-4-fluorophenyl)-3-(thiophene-3-carbonyl)-1,3-thiazolidine is a synthetic organic compound that belongs to the class of thiazolidines

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-4-fluorophenyl)-3-(thiophene-3-carbonyl)-1,3-thiazolidine typically involves the following steps:

Formation of the Thiazolidine Ring: This can be achieved by reacting a thiol with an α-halo carbonyl compound under basic conditions.

Introduction of the Bromo and Fluoro Substituents: The aromatic ring can be functionalized using electrophilic aromatic substitution reactions, where bromine and fluorine are introduced using brominating and fluorinating agents, respectively.

Attachment of the Thiophene-3-carbonyl Group: This step involves the acylation of the thiazolidine ring with a thiophene-3-carbonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Des Réactions Chimiques

Formation of the Thiazolidine Ring

The formation of the thiazolidine ring often involves the reaction of a thioketone with an amine in the presence of an acid catalyst. This process can be generalized as follows:

Thioketone+AmineAcidThiazolidine

Cyclization Reactions

Cyclization reactions are another common method for synthesizing thiazolidines. For example, the reaction of a thiosemicarbazide with ethyl bromoacetate in the presence of sodium acetate can lead to the formation of thiazolidinones, as seen in the synthesis of 4-thiazolidinones from thiosemicarbazides .

Chemical Reactions Involving Thiazolidines

Thiazolidines can undergo various chemical reactions, including substitution, cyclization, and condensation reactions.

Substitution Reactions

Substitution reactions are common in thiazolidines, where functional groups can be replaced by others. For instance, the substitution of a hydrogen atom with a halogen or another functional group can modify the compound's properties.

Cyclization Reactions

Cyclization reactions can lead to the formation of more complex heterocyclic compounds. For example, the cyclization of a thiosemicarbazide derivative can result in the formation of an oxadiazole ring .

Condensation Reactions

Condensation reactions involve the combination of two molecules with the loss of a small molecule, such as water. These reactions are often used to form new bonds between thiazolidines and other molecules.

Spectroscopic Analysis of Thiazolidines

Spectroscopic methods are crucial for identifying and characterizing thiazolidines. Common techniques include:

-

Infrared (IR) Spectroscopy : Useful for identifying functional groups, such as the C=O and C-S bonds in thiazolidinones .

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides detailed information about the molecular structure, including the arrangement of atoms within the molecule .

-

Mass Spectrometry (MS) : Helps in determining the molecular weight and fragmentation patterns of the compound .

Biological Activities of Thiazolidines

Thiazolidines have been reported to exhibit various biological activities, including antimicrobial and anticancer properties. The modification of substituents on the thiazolidine ring can significantly affect these biological activities .

Table 2: Spectroscopic Analysis Techniques

| Technique | Information Provided |

|---|---|

| IR Spectroscopy | Functional group identification (e.g., C=O, C-S) |

| NMR Spectroscopy | Molecular structure and atom arrangement |

| Mass Spectrometry | Molecular weight and fragmentation patterns |

Table 3: Biological Activities of Thiazolidines

| Activity | Example Compounds |

|---|---|

| Antimicrobial | 4-Thiazolidinones |

| Anticancer | Thiazolidin-4-one derivatives |

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds containing thiazolidine and thiophene moieties. For example, derivatives of thiophene linked to thiazolidines have shown promising results in inhibiting cancer cell proliferation. Research indicates that these compounds can target specific pathways involved in tumorigenesis, such as DNA replication and cell division processes, making them suitable candidates for further development as anticancer agents .

Case Study:

In vitro evaluations of related compounds demonstrated significant cytotoxic effects against various cancer cell lines, including human hepatocellular carcinoma (HepG-2) and lung cancer (A-549). These studies utilized standard chemotherapeutic agents like cisplatin for comparative analysis, revealing that some thiazolidine derivatives exhibited comparable or superior efficacy .

Antimicrobial Properties

Thiazolidine derivatives have also been explored for their antimicrobial activities. The incorporation of thiophene rings has been shown to enhance the biological activity of these compounds against a range of pathogens, including both Gram-positive and Gram-negative bacteria .

Case Study:

A series of synthesized thiazolidine derivatives demonstrated potent antimicrobial effects in vitro, suggesting their potential as new antimicrobial agents. Molecular docking studies further elucidated the binding interactions between these compounds and bacterial targets, thereby providing insights into their mechanisms of action .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of 2-(3-Bromo-4-fluorophenyl)-3-(thiophene-3-carbonyl)-1,3-thiazolidine. Variations in the substituents on the thiophene and thiazolidine rings can significantly influence the biological activity.

| Substituent | Effect on Activity |

|---|---|

| Bromine (Br) | Enhances anticancer activity |

| Fluorine (F) | Improves selectivity against cancer cells |

| Carbonyl group | Critical for biological activity |

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The characterization is performed using various spectroscopic techniques such as NMR, IR, and mass spectrometry to confirm the structure and purity of the synthesized compound .

Mécanisme D'action

The mechanism of action of 2-(3-Bromo-4-fluorophenyl)-3-(thiophene-3-carbonyl)-1,3-thiazolidine would depend on its specific biological target. Generally, thiazolidine derivatives can interact with various molecular targets, such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(3-Bromo-4-fluorophenyl)-1,3-thiazolidine: Lacks the thiophene-3-carbonyl group.

3-(Thiophene-3-carbonyl)-1,3-thiazolidine: Lacks the bromo and fluoro substituents on the aromatic ring.

2-(4-Fluorophenyl)-3-(thiophene-3-carbonyl)-1,3-thiazolidine: Lacks the bromo substituent.

Uniqueness

The presence of both bromo and fluoro substituents, along with the thiophene-3-carbonyl group, makes 2-(3-Bromo-4-fluorophenyl)-3-(thiophene-3-carbonyl)-1,3-thiazolidine unique. These functional groups can significantly influence the compound’s chemical reactivity and biological activity, potentially offering advantages over similar compounds in specific applications.

Activité Biologique

2-(3-Bromo-4-fluorophenyl)-3-(thiophene-3-carbonyl)-1,3-thiazolidine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including antimicrobial and anticancer properties, supported by various studies and data.

The compound has the following chemical characteristics:

- Molecular Formula : C₁₄H₁₁BrFNOS₂

- Molecular Weight : 372.3 g/mol

- CAS Number : 2309825-45-2

Biological Activity Overview

Recent studies have highlighted the biological activity of thiazolidine derivatives, including the compound . The following sections detail specific activities observed in various research contexts.

Anticancer Activity

- Mechanism of Action : Thiazolidine compounds are known to exhibit cytotoxic effects against various cancer cell lines. The presence of electron-withdrawing groups such as bromine and fluorine on the phenyl ring enhances their anticancer efficacy.

- Case Studies :

- A study demonstrated that thiazolidine derivatives could induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation .

- Another investigation reported that compounds with similar structural motifs showed IC₅₀ values (the concentration needed to inhibit cell growth by 50%) comparable to standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

- Spectrum of Activity : Preliminary studies indicate that thiazolidine derivatives possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria.

- Case Studies :

- Research indicated that certain thiazolidine analogs exhibited potent activity against strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) lower than those of conventional antibiotics .

- A molecular docking study suggested that these compounds bind effectively to bacterial targets, disrupting essential cellular processes .

Structure-Activity Relationship (SAR)

The structure-activity relationship is crucial for understanding how modifications to the thiazolidine structure influence biological activity:

| Structural Feature | Impact on Activity |

|---|---|

| Presence of bromine and fluorine | Enhances anticancer potency |

| Thiophene carbonyl group | Contributes to increased antimicrobial activity |

| Substituents on the phenyl ring | Affect binding affinity and selectivity |

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available thiophene derivatives. Characterization techniques such as NMR and mass spectrometry confirm the structural integrity of synthesized compounds .

Computational Studies

Recent computational studies using molecular dynamics simulations have provided insights into the binding interactions between thiazolidine derivatives and their biological targets. These studies reveal that hydrophobic interactions play a significant role in the efficacy of these compounds against cancer cells .

Propriétés

IUPAC Name |

[2-(3-bromo-4-fluorophenyl)-1,3-thiazolidin-3-yl]-thiophen-3-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrFNOS2/c15-11-7-9(1-2-12(11)16)14-17(4-6-20-14)13(18)10-3-5-19-8-10/h1-3,5,7-8,14H,4,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLYXXXGKJOOEPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(N1C(=O)C2=CSC=C2)C3=CC(=C(C=C3)F)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrFNOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.